molecular formula C17H18ClNO4 B268236 2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Cat. No. B268236
M. Wt: 335.8 g/mol
InChI Key: LBKHXMAARPKKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide, commonly known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline (GSK) as a potential treatment for metabolic and cardiovascular diseases. However, it was later abandoned due to safety concerns. Despite this, GW501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

GW501516 works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell proliferation. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This leads to increased energy expenditure, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects:
GW501516 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase endurance and reduce fatigue in mice by increasing the expression of genes involved in oxidative metabolism. It has also been shown to improve glucose metabolism and reduce inflammation in mice with diet-induced obesity. In addition, GW501516 has been shown to reduce the development of atherosclerosis in mice by increasing the expression of genes involved in cholesterol metabolism and reducing inflammation.

Advantages and Limitations for Lab Experiments

GW501516 has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in various physiological processes. It is also orally bioavailable and has a long half-life, making it easy to administer and study in vivo. However, GW501516 has several limitations as well. It has been shown to cause cancer in rats and has been linked to several adverse effects, including liver damage, kidney damage, and cardiovascular events. As a result, its use in humans has been discontinued, and caution should be exercised when using it in preclinical studies.

Future Directions

Despite the safety concerns surrounding GW501516, it remains a promising drug for research purposes. Future studies should focus on identifying safer PPARδ agonists that can be used to study the physiological role of PPARδ in various diseases. In addition, studies should investigate the potential of GW501516 as a cancer treatment, as well as its effects on other physiological processes, such as muscle regeneration and bone metabolism. Finally, studies should investigate the potential of GW501516 as a performance-enhancing drug, as its use in this context remains widespread despite its safety concerns.

Synthesis Methods

GW501516 is synthesized through a multistep process that involves the reaction of 4-chlorophenol with 2-methoxyethylamine to form 2-(4-chlorophenoxy)ethylamine. This intermediate is then reacted with 3-(2-methoxyethoxy)benzoyl chloride to form the final product, 2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide.

Scientific Research Applications

GW501516 has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in preclinical studies. GW501516 has also been investigated for its potential to prevent atherosclerosis and reduce the risk of cardiovascular events. In addition, it has shown promising results in cancer research, with studies suggesting that it may have anti-tumor effects.

properties

Product Name

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

Molecular Formula

C17H18ClNO4

Molecular Weight

335.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide

InChI

InChI=1S/C17H18ClNO4/c1-21-9-10-22-16-4-2-3-14(11-16)19-17(20)12-23-15-7-5-13(18)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,19,20)

InChI Key

LBKHXMAARPKKQD-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.